molecular formula C8H15N3O B14010381 N'-(2,2-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)acetohydrazide CAS No. 65320-67-4

N'-(2,2-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)acetohydrazide

Cat. No.: B14010381
CAS No.: 65320-67-4
M. Wt: 169.22 g/mol
InChI Key: CQRFUDVNVSVBOB-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-3,4-dihydropyrrol-2-yl)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrrole ring substituted with a dimethyl group and an acetohydrazide moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-3,4-dihydropyrrol-2-yl)acetohydrazide typically involves the reaction of 5,5-dimethyl-3,4-dihydropyrrole with acetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .

Industrial Production Methods

Industrial production of N-(5,5-dimethyl-3,4-dihydropyrrol-2-yl)acetohydrazide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5,5-dimethyl-3,4-dihydropyrrol-2-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(5,5-dimethyl-3,4-dihydropyrrol-2-yl)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-3,4-dihydropyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(5,5-dimethyl-3,4-dihydropyrrol-2-yl)acetohydrazide include other pyrrole derivatives and acetohydrazide-containing molecules. Examples include:

Uniqueness

N-(5,5-dimethyl-3,4-dihydropyrrol-2-yl)acetohydrazide is unique due to its specific substitution pattern and the presence of both a pyrrole ring and an acetohydrazide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

65320-67-4

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

N'-(5,5-dimethyl-3,4-dihydropyrrol-2-yl)acetohydrazide

InChI

InChI=1S/C8H15N3O/c1-6(12)10-11-7-4-5-8(2,3)9-7/h4-5H2,1-3H3,(H,9,11)(H,10,12)

InChI Key

CQRFUDVNVSVBOB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NNC1=NC(CC1)(C)C

Origin of Product

United States

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